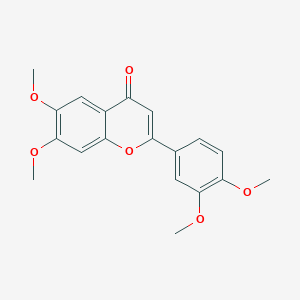

6,7,3',4'-Tetramethoxyflavone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-14-6-5-11(7-17(14)22-2)15-9-13(20)12-8-18(23-3)19(24-4)10-16(12)25-15/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTJLSRVWFAVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311339 | |

| Record name | 6,7,3',4'-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76622-27-0 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76622-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 241354 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076622270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC241354 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7,3',4'-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Biological Activities and Molecular Mechanisms of Polymethoxylated Flavones

Anti-inflammatory Properties

6,7,3',4'-Tetramethoxyflavone, also known as 5,7,3',4'-Tetramethoxyflavone or TMF, demonstrates notable anti-inflammatory effects through multiple mechanisms. It modulates the production of key inflammatory molecules and interferes with the signaling pathways that drive the inflammatory response.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Interleukin-6, Tumor Necrosis Factor-α, Prostaglandin E2)

Research has shown that this compound can significantly suppress the production of several pro-inflammatory mediators. Its anti-inflammatory and analgesic effects are linked to its ability to downregulate the production of nitric oxide (NO) and interleukin-6 (IL-6). caymanchem.com In animal models of osteoarthritis, administration of this compound led to a dose-dependent decrease in the synovial fluid levels of Tumor Necrosis Factor-α (TNF-α) and Prostaglandin E2 (PGE2). nih.govmedchemexpress.com Specifically, in rat models of surgically induced osteoarthritis, a 100 mg/kg dose of this compound was shown to decrease the levels of PGE2, IL-1β, and TNF-α in the synovial fluid. caymanchem.com Furthermore, it has been observed to inhibit the lipopolysaccharide (LPS)-induced release of NO in primary mouse peritoneal macrophages. caymanchem.com

Table 1: Modulation of Inflammatory Mediators by this compound

| Inflammatory Mediator | Effect | Model System |

|---|---|---|

| Nitric Oxide (NO) | Inhibition/Downregulation | LPS-induced primary mouse peritoneal macrophages |

| Interleukin-6 (IL-6) | Downregulation | In vitro studies |

| Tumor Necrosis Factor-α (TNF-α) | Decreased Levels | Rat model of osteoarthritis (synovial fluid) |

| Prostaglandin E2 (PGE2) | Decreased Levels | Rat model of osteoarthritis (synovial fluid) |

Intervention in Key Signaling Pathways (e.g., NF-κB, PI3K/Akt, MAPK, Nrf2, IRE1α, β-catenin, cAMP/PKA)

The anti-inflammatory actions of this compound are underpinned by its ability to intervene in critical intracellular signaling pathways.

NF-κB: The compound has been shown to inhibit the NF-κB signaling pathway. For instance, it inhibits the production of certain chemokines in human mast cells, a process that involves this pathway. caymanchem.com

PI3K/Akt and MAPK: In the context of treating osteoarthritis, network pharmacology and molecular docking studies have identified the PI3K-Akt and MAPK signaling pathways as key targets for this compound. medchemexpress.comfrontiersin.org Further studies have confirmed its inhibitory effect on these pathways. nih.gov

Nrf2: Flavones as a class are known to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. frontiersin.org Mechanisms include disrupting the binding of Nrf2 to its inhibitor Keap1, regulating its translocation to the nucleus via kinases like MAPK and PI3K/Akt, and decreasing its degradation. frontiersin.org

IRE1α, β-catenin, and cAMP/PKA: In chondrocytes, this compound provides protection from endoplasmic reticulum (ER) stress-induced apoptosis by regulating the IRE1α pathway. medchemexpress.comchemfaces.com Its chondroprotective activity is also directly linked to its ability to target and inhibit both the β-catenin and the EP/cAMP/PKA signaling pathways. nih.govmedchemexpress.com

Chondroprotective Activity in Osteoarthritis Models

A significant area of research for this compound is its protective effect on cartilage in osteoarthritis (OA) models. It has been identified as a potential compound with chondroprotective activity. nih.gov In vitro studies using chondrocytes have shown that the compound can counteract PGE2-induced apoptosis. nih.gov This is achieved by inhibiting the EP/cAMP/PKA and β-catenin signaling pathways that are activated by PGE2. nih.gov

In animal models of OA, it has been demonstrated to protect cartilage by decreasing the concentration of inflammatory mediators like IL-1β, TNF-α, and PGE2 within the knee synovial fluid. nih.gov Furthermore, it has been shown to increase the proliferative activity of rat chondrocytes that have been treated with the inflammatory cytokine IL-1β. researchgate.net

Table 2: Chondroprotective Mechanisms of this compound in Osteoarthritis Models

| Mechanism | Finding |

|---|---|

| Inhibition of Apoptosis | Counteracts Prostaglandin E2-induced apoptosis in chondrocytes. nih.gov |

| Signaling Pathway Modulation | Inhibits the β-catenin and cAMP/PKA signaling pathways. nih.govmedchemexpress.com |

| Reduction of Inflammatory Mediators | Decreases levels of TNF-α and PGE2 in synovial fluid of OA rats. nih.gov |

| Promotion of Cell Proliferation | Increases the proliferative activity of rat chondrocytes. researchgate.net |

Antioxidative Effects

In addition to its anti-inflammatory roles, this compound is associated with antioxidative activities, a common feature among flavonoids.

Reactive Oxygen Species Scavenging

While direct studies on this compound are limited, the antioxidant activity of flavonoids is well-documented. A structurally similar compound, 5,6,3',5'-tetramethoxy 7,4'-hydroxyflavone, has been shown to directly inhibit the intracellular accumulation of reactive oxygen species (ROS). researchgate.net The ROS scavenging activity of flavonoids is generally attributed to the presence and configuration of hydroxyl groups. mdpi.com For instance, the catechol structure (two hydroxyl groups on the B ring) is a key contributor to this effect in other flavones. nih.gov

Modulation of Xanthine (B1682287) Oxidase Activity

Xanthine oxidase is a key enzyme in the production of uric acid and a source of superoxide (B77818) radicals. Many flavonoids have been identified as inhibitors of this enzyme. nih.govnih.gov The structure-activity relationship for this inhibition often points to the importance of a planar flavone (B191248) structure and specific hydroxyl groups for potent activity. nih.gov While a wide range of flavonoids have been tested for their xanthine oxidase inhibitory effects, specific data on the activity of this compound is not extensively documented in the reviewed literature.

Anti-infective Applications

Polymethoxylated flavones have demonstrated a range of anti-infective properties, including antifungal, antimalarial, and antimycobacterial activities. mdpi.comresearchgate.net The mechanisms underlying these effects are multifaceted, involving direct action against pathogens as well as modulation of host responses and pathogen resistance mechanisms.

A significant challenge in treating bacterial infections is the rise of multidrug resistance (MDR). One of the primary mechanisms by which bacteria develop resistance is the overexpression of efflux pumps, which are membrane proteins that actively expel antibiotics from the bacterial cell, preventing them from reaching their target concentrations. mdpi.comnih.gov Flavonoids have emerged as a promising class of compounds capable of modulating the activity of these pumps.

While direct studies on this compound are limited, research on its isomers provides strong evidence for the potential of this compound class as efflux pump inhibitors. For instance, 4',5,6,7-Tetramethoxyflavone, an isomer of the subject compound, has been shown to modulate bacterial drug resistance in a Staphylococcus aureus strain possessing the NorA efflux pump. nih.gov This particular flavone was found to reduce the minimal inhibitory concentration (MIC) of a standard antibiotic, suggesting that it interferes with the pump's ability to expel the drug. nih.gov This activity is thought to be related to the lipophilicity conferred by the methoxyl groups, which may facilitate interaction with the bacterial membrane and the efflux pump proteins. nih.gov The inhibition of these transporters is a key strategy for modulating bacterial resistance to antimicrobial drugs. nih.gov

Table 1: Efflux Pump Modulation by Tetramethoxyflavone Isomers

| Compound | Bacterial Strain | Efflux Pump | Observed Effect |

|---|

This table is interactive. Click on the headers to sort.

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has the remarkable ability to enter a dormant or latent state, allowing it to persist within the host for decades before potentially reactivating to cause active disease. ebi.ac.uk Resuscitation-promoting factors (Rpfs), particularly RpfB, are enzymes crucial for the reactivation of dormant mycobacteria, making them attractive targets for new therapeutic strategies aimed at eradicating latent tuberculosis infection. nih.gov

Currently, there is no direct evidence in the reviewed literature linking this compound to the inhibition of RpfB or the reactivation of dormant Mtb. However, the known antimycobacterial activities of other polymethoxylated flavones suggest that this is a plausible and important area for future investigation. mdpi.comresearchgate.net Targeting the mechanisms of dormancy and resuscitation is a critical frontier in tuberculosis research, and the unique chemical properties of PMFs warrant their exploration as potential inhibitors of key enzymes like RpfB. nih.gov

Anti-proliferative and Apoptosis-Inducing Effects

Polymethoxylated flavones have been extensively studied for their anti-cancer properties, which are often attributed to their ability to inhibit cell proliferation and induce programmed cell death, or apoptosis. medcraveonline.com

Melanogenesis, the process of melanin (B1238610) synthesis, is regulated by several key enzymes, with tyrosinase being the rate-limiting enzyme. koreamed.orgnih.gov Overactivity of tyrosinase can lead to hyperpigmentation disorders. koreamed.org Consequently, inhibitors of tyrosinase and its related proteins, tyrosinase-related protein 1 (TRP-1) and TRP-2, are of great interest for cosmetic and therapeutic applications. researchgate.net

Research on 5,7,3',4'-Tetramethoxyflavone, an isomer of the compound of interest, has demonstrated significant inhibitory effects on melanogenesis. In one study, this PMF was shown to inhibit the expression of tyrosinase, TRP-1, and TRP-2 mRNA in B16 melanoma cells. researchgate.net This downregulation of key melanogenic enzymes points to the molecular mechanism behind its observed activity. researchgate.net Reviews of flavonoids as tyrosinase inhibitors confirm that various polymethoxylated flavones show potential in this area, suggesting that this compound may act through similar pathways. plantaedb.com

Table 2: Effect of a Tetramethoxyflavone Isomer on Melanogenesis-Related Gene Expression

| Compound | Cell Line | Target Gene | Effect |

|---|---|---|---|

| 5,7,3',4'-Tetramethoxyflavone | B16 Melanoma | Tyrosinase | mRNA Inhibition |

| 5,7,3',4'-Tetramethoxyflavone | B16 Melanoma | TRP-1 | mRNA Inhibition |

This table is interactive. Users can filter by target gene.

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Inducing cell cycle arrest is a key mechanism by which anti-proliferative agents can halt tumor growth. mdpi.com Several polyphenols have been shown to arrest the cell cycle at the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase. mdpi.com

A closely related compound, 5-hydroxy-3′,4′,6,7-tetramethoxyflavone, demonstrated a clear anti-proliferative effect on glioblastoma (GBM) cell lines. nih.gov Treatment with this compound resulted in a significant arrest of the cell cycle in the G0/G1 phase. nih.gov This finding provides strong support for the hypothesis that this compound may exert similar cytostatic effects. It is noteworthy, however, that other methoxylated flavones have been shown to induce arrest at different phases; for example, 5,6,7,3′,4′,5′-hexamethoxyflavone was found to cause a G2/M arrest in triple-negative breast cancer cells, indicating that the specific pattern of methoxylation can influence the precise molecular target within the cell cycle machinery. sgo-iasgo.com

Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. A key family of proteins that regulate apoptosis is the Bcl-2 family, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.gov Overexpression of anti-apoptotic proteins like Bcl-2 is a common mechanism by which tumors resist cell death. Therefore, compounds that can downregulate or inhibit Bcl-2 are considered to have significant therapeutic potential.

Strong evidence for this mechanism within the tetramethoxyflavone class comes from studies on zapotin (B192691) (5,6,3',4'-Tetramethoxyflavone), a very close isomer of the subject compound. Treatment of HeLa cells with zapotin led to a notable decrease in the levels of the anti-apoptotic protein Bcl-2. This reduction in Bcl-2 is believed to contribute to the pro-apoptotic effect of the compound, tipping the cellular balance towards programmed cell death. This suggests that a primary mechanism of action for this class of PMFs is the modulation of key anti-apoptotic proteins.

Neuroprotective and Neurotrophic Actions

There is currently no available scientific literature detailing the neuroprotective or neurotrophic effects of this compound. Preclinical studies investigating its potential to protect nerve cells from damage, degeneration, or to promote their growth and survival have not been published. Consequently, its molecular mechanisms in the context of neurological health remain unelucidated.

Other Reported Preclinical Bioactivities

Comprehensive searches of scientific databases indicate a lack of specific preclinical research on this compound for the following bioactivities.

Hepatoprotective Effects

There are no published preclinical studies investigating the potential hepatoprotective effects of this compound. Research into its ability to prevent or mitigate liver damage from toxins, drugs, or other harmful agents has not been reported.

Hemostatic Activity

The effect of this compound on hemostasis, the process which causes bleeding to stop, has not been evaluated in any known preclinical studies. There is no available data on its potential to influence blood coagulation or platelet aggregation.

Modulation of Multidrug Resistance-Associated Protein 1 (MRP1)

There is no scientific evidence from preclinical models to suggest that this compound modulates the activity of Multidrug Resistance-Associated Protein 1 (MRP1). MRP1 is a transporter protein that plays a significant role in the resistance of cancer cells to chemotherapy. The interaction of this specific flavone with MRP1 remains uninvestigated.

Regulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel Activities

The potential for this compound to regulate the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel has not been explored in preclinical research. The CFTR channel is crucial for ion and fluid transport across epithelial surfaces, and its dysfunction is the underlying cause of cystic fibrosis. No studies have been published regarding the effect of this compound on CFTR function.

Structure Activity Relationship Sar Analysis of Polymethoxylated Flavones

Influence of Methoxy (B1213986) and Hydroxyl Substituent Patterns on Biological Activities

The substitution pattern of methoxy (-OCH₃) and hydroxyl (-OH) groups on the flavone (B191248) backbone is a key determinant of the biological activity of polymethoxylated flavones. These substitutions on both the A and B rings significantly influence the compound's interaction with biological targets.

Substitutions on the A ring, particularly at the C5 and C7 positions, have a profound impact on the biological activities of flavones. The presence of a methoxy group at the C7 position, as seen in 6,7,3',4'-Tetramethoxyflavone, has been associated with enhanced anti-inflammatory and neuroprotective activities. For instance, a structure-activity relationship analysis of 80 flavonoid compounds revealed that a methoxy substituent at the C7 position of ring A plays a vital role in these effects mdpi.com.

In a study on skeletal muscle hypertrophy, it was found that both a 5-hydroxyl group and a 7-methoxy group are necessary for inducing myotube hypertrophy, highlighting the importance of the specific substitution pattern on Ring A mdpi.com. Conversely, the presence of a 5-hydroxyl group is considered essential for good inhibitory effects against certain fungi, such as Aspergillus niger acs.orgnih.gov.

The substitution pattern on Ring A also influences cytotoxicity. For example, in a study of 20 flavones, selectivity was observed in their cytotoxic activity against different cancer cell lines based on their substitution patterns semanticscholar.org. Specifically, a C-6 hydroxyl group was found to contribute significantly to anti-α-amylase activity semanticscholar.org.

Table 1: Influence of Ring A Substitutions on Biological Activities of Flavones

| Compound/Substitution | Biological Activity | Finding |

|---|---|---|

| C7-methoxy group | Anti-inflammatory & Neuroprotective | Plays a vital role in enhancing these activities mdpi.com. |

| 5-hydroxyl & 7-methoxy groups | Skeletal Muscle Hypertrophy | Both groups are required to increase myotube size mdpi.com. |

| 5-hydroxyl group | Antifungal (Aspergillus niger) | Essential for good inhibitory effect acs.orgnih.gov. |

| C6-hydroxyl group | Anti-α-amylase | Contributes highly to this activity semanticscholar.org. |

The substitution pattern on the B ring is particularly crucial for the antioxidant activity of flavones. The presence of hydroxyl groups on the B ring, especially in a catechol (ortho-dihydroxy) arrangement at the C3' and C4' positions, is a well-established determinant of potent antioxidant activity. These hydroxyl groups can donate hydrogen atoms to neutralize free radicals foodengprog.org.

Conversely, the methoxylation of these hydroxyl groups, as in this compound, can modulate this activity. While methylation may reduce the direct radical scavenging capacity compared to their hydroxylated counterparts like luteolin (B72000), it can enhance other biological activities and improve metabolic stability nih.gov. For instance, 3',4'-dimethoxyflavone (B191118) has been identified as a neuroprotective inhibitor of parthanatos, a specific pathway of neuronal cell death nih.gov.

The presence of a 3'-methoxy group has been shown to greatly reduce the inhibitory effect against Aspergillus niger acs.orgnih.gov. On the other hand, a structure-activity relationship study on neuroprotective effects indicated that a hydroxyl group at the C3' position is vital mdpi.com.

Table 2: Influence of Ring B Substitutions on Biological Activities of Flavones

| Compound/Substitution | Biological Activity | Finding |

|---|---|---|

| C3', C4'-dihydroxy (catechol) | Antioxidant | Key determinant of potent radical scavenging activity foodengprog.org. |

| 3',4'-dimethoxy | Neuroprotection | Can act as an inhibitor of parthanatos nih.gov. |

| 3'-methoxy | Antifungal (Aspergillus niger) | Greatly reduces inhibitory effect acs.orgnih.gov. |

| C3'-hydroxyl | Neuroprotection | Plays a vital role in neuroprotective activity mdpi.com. |

The degree of methylation and the resulting increase in lipophilicity (fat-solubility) are critical factors influencing the efficacy of polymethoxylated flavones. O-methylation of hydroxyl groups in flavonoids has been shown to increase their metabolic stability and enhance their transport across biological membranes, leading to improved oral bioavailability nih.gov. This is because methylation protects the flavonoid from conjugation reactions (glucuronidation and sulfation) in the intestine and liver, which are major pathways for the elimination of hydroxylated flavonoids mdpi.com.

The increased lipophilicity of PMFs like this compound contributes to their higher permeability across cell membranes. Studies have shown that PMFs generally have low aqueous solubility but exhibit high permeability researchgate.nettandfonline.com. This enhanced permeability can lead to better absorption and distribution in the body, potentially resulting in greater biological effects in vivo compared to their more polar, hydroxylated analogs nih.gov.

Table 3: Physicochemical Properties and Permeability of Polymethoxylated Flavones

| Compound Type | Lipophilicity | Aqueous Solubility | Membrane Permeability | Bioavailability |

|---|---|---|---|---|

| Polymethoxylated Flavones (PMFs) | High | Low | High | Generally higher than hydroxylated counterparts nih.govresearchgate.nettandfonline.com. |

| Hydroxylated Flavones | Lower | Higher | Lower | Generally lower due to rapid metabolism mdpi.com. |

| Hydroxylated Tetramethoxyflavones | Moderate | Low | High | Can efficiently cross cell membranes nih.govresearchgate.net. |

Role of Core Flavone Structure Features (e.g., C2-C3 Double Bond, C4-Carbonyl Group) for Antioxidant Activity

The core flavone structure possesses key features that are fundamental to the antioxidant activity of this class of compounds. The presence of a double bond between the C2 and C3 positions in the C ring, in conjugation with the C4-carbonyl group, is a critical structural requirement for significant antioxidant capacity mdpi.com.

This C2-C3 double bond extends the electron delocalization across the molecule, which stabilizes the flavonoid radical that is formed after donating a hydrogen atom to a free radical. This delocalization makes the flavonoid a more effective antioxidant. The planarity conferred by the C2-C3 double bond is also thought to be important for the interaction of flavonoids with biological targets mdpi.com.

The C4-carbonyl group, in conjunction with the C2-C3 double bond, enhances the electron-donating capacity of the hydroxyl groups on the B ring, further contributing to the antioxidant potential foodengprog.org. The combination of these structural features allows for the effective scavenging of reactive oxygen species.

Comparative SAR Studies with Related Flavone Derivatives

Comparative studies between this compound and its hydroxylated analog, luteolin (5,7,3',4'-tetrahydroxyflavone), as well as other related flavones, reveal important structure-activity relationships.

Luteolin, with its free hydroxyl groups, generally exhibits strong antioxidant and anti-inflammatory activities in in vitro assays nih.govcaldic.come-century.us. However, its in vivo efficacy can be limited by low bioavailability due to rapid metabolism mdpi.com. In contrast, this compound, being more lipophilic and metabolically stable, may exhibit enhanced bioavailability and different biological activities. For example, 5,7,3',4'-Tetramethoxyflavone has shown chondroprotective activity by targeting specific signaling pathways medchemexpress.comglpbio.com.

Studies comparing various polymethoxylated flavones have highlighted the nuanced effects of the number and position of methoxy groups. For instance, in a study comparing five PMFs from citrus, tangeretin (B192479) (5,6,7,8,4'-pentamethoxyflavone) showed significant anti-proliferative effects against prostate cancer cells, while tetramethyl-O-scutellarin (5,6,7,4'-tetramethoxyflavone) and sinensetin (B1680974) (5,6,7,3',4'-pentamethoxyflavone) had no appreciable inhibitory effects at the tested concentrations nih.gov. This suggests that even subtle differences in the methoxylation pattern can lead to significant variations in biological activity.

Furthermore, the presence of a hydroxyl group on a polymethoxylated backbone can also modulate activity. For example, 5-demethylnobiletin (a nobiletin (B1679382) derivative with a 5-hydroxyl group) exhibited stronger anti-proliferative activity than nobiletin itself nih.gov.

Table 4: Comparative Biological Activities of this compound and Related Flavonoids

| Compound | Key Structural Difference | Notable Biological Activity | Reference |

|---|---|---|---|

| This compound | Fully methoxylated | Chondroprotective, anti-inflammatory, anti-fungal, anti-malarial, anti-mycobacterial | medchemexpress.comglpbio.com |

| Luteolin | Hydroxylated counterpart | Strong in vitro antioxidant and anti-inflammatory | nih.govcaldic.come-century.us |

| Tangeretin | Pentamethoxyflavone | Significant anti-proliferative against prostate cancer cells | nih.gov |

| Nobiletin | Hexamethoxyflavone | Lower anti-proliferative activity than tangeretin in some studies | nih.gov |

| 5-Demethylnobiletin | Pentamethoxy with 5-OH | Stronger anti-proliferative activity than nobiletin | nih.gov |

Computational Studies on Flavone Structures and Biological Interactions

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in virtual screening and for understanding the structural basis of a ligand's biological activity.

Molecular docking simulations calculate the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the ligand-protein interaction. A lower score typically indicates a more stable and favorable interaction. These simulations also reveal the specific types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, studies on various methoxyflavone derivatives have shown their ability to fit into the binding pockets of receptors like the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). The interactions are often characterized by hydrogen bonding and hydrophobic interactions, which are essential for the stability of the ligand-protein complex nih.gov. The binding energy of one such derivative with ER-α was found to be -12.84 kcal/mol, indicating a strong and specific binding interaction nih.gov. While specific docking scores for 6,7,3',4'-Tetramethoxyflavone are not detailed in the available literature, the principles remain the same. The analysis would involve docking the flavone (B191248) into a target protein's active site and analyzing the resulting poses and energy scores to predict its binding mode and affinity.

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Often observed with compounds containing phenyl groups, like flavones, contributing to binding affinity. |

By docking a ligand against a library of known protein structures, researchers can identify potential molecular targets that may be responsible for its biological effects. This "reverse docking" approach is a powerful tool for hypothesis generation in drug discovery.

For the closely related compound 5,6,7,4'-tetramethoxyflavone (TMF), a proteomics and molecular docking approach identified several pivotal targets contributing to its anti-cancer efficacy against HeLa cells. These key targets included p21, p27, EGFR, SMAD4, JNK, ATF2, and c-JUN nih.gov. This suggests that tetramethoxyflavones as a class may interact with proteins involved in critical cellular signaling pathways related to cell cycle control and proliferation.

Network Pharmacology Analysis

Network pharmacology is a holistic approach that investigates the complex interactions between drugs, biological targets, and diseases. It moves beyond the "one drug, one target" paradigm to embrace the concept that bioactive compounds often modulate multiple targets within a complex network of protein interactions.

The initial step in network pharmacology involves screening for potential targets of a compound using various databases. These predicted targets are then used to construct a protein-protein interaction (PPI) network. A PPI network is a graphical representation where nodes represent proteins (targets) and edges represent the interactions between them. This network helps to identify key proteins (hubs) and functional modules that are influenced by the compound. For example, in the analysis of 5,6,7,4'-tetramethoxyflavone, identified targets were used to build a PPI network to understand their collective function and interplay in its mechanism of action against cancer cells nih.gov.

Once a set of potential targets is identified, enrichment analysis is performed to understand their functional significance.

Gene Ontology (GO) analysis categorizes the target genes into functional groups based on three domains: Biological Process (the larger biological objective to which the gene product contributes), Molecular Function (the molecular activities of the gene product), and Cellular Component (the locations where the gene product is active) researchgate.net.

Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis maps the target genes to specific signaling or metabolic pathways. This helps to elucidate the biological pathways that are significantly modulated by the compound nih.gov.

In a study on 5,6,7,4'-tetramethoxyflavone, enrichment analysis revealed that its molecular targets were primarily involved in the MAPK, apoptosis, and TNF signaling pathways, which are all crucial in cancer progression and cell death nih.gov. This type of analysis provides a systems-level view of the compound's mechanism of action.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. DFT is a computational method used to model the electronic structure of atoms, molecules, and solids arxiv.org. These calculations can provide valuable insights into the intrinsic properties of a compound like this compound.

Key parameters derived from DFT calculations include:

Optimized Molecular Geometry: Predicts the most stable three-dimensional structure of the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them is an indicator of the molecule's chemical reactivity and stability austinpublishinggroup.com.

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying regions that are rich or deficient in electrons, which is critical for predicting how the molecule will interact with biological receptors.

Analysis of Frontier Molecular Orbitals and Chemical Descriptors

Frontier molecular orbital theory is a powerful tool in computational chemistry for predicting the reactivity and kinetic stability of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. youtube.com

Quantum chemical descriptors, derived from the HOMO and LUMO energies, provide further information about a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity ( 1/η ).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule ( χ²/2η ). researchgate.net

Table 1: Calculated Quantum Chemical Descriptors for a Representative Flavonoid (Generic Example)

| Descriptor | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.5 |

| Chemical Softness (S) | 0.4 |

| Electrophilicity Index (ω) | 3.2 |

Molecular Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface, typically using a color spectrum. Red regions indicate a negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas denote intermediate and near-zero potentials, respectively. aimspress.comvjol.info.vn

For flavonoids, the MEP map can reveal key features related to their biological activity. The electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups are expected to be surrounded by regions of negative potential, making them potential sites for hydrogen bonding and interactions with electrophilic species. The hydrogen atoms on the aromatic rings will likely exhibit a positive potential.

A study on 3-methoxy flavones demonstrated a correlation between the negative MEP values in two distinct regions and their anti-picornavirus activities, highlighting the utility of MEP maps in understanding structure-activity relationships. semanticscholar.org While a specific MEP map for this compound is not available in the provided results, it can be inferred that the oxygen atoms of the four methoxy groups and the carbonyl group would be the primary centers of negative electrostatic potential, influencing its interactions with biological targets.

Molecular Dynamics (MD) Simulation

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed information about the conformational changes, stability, and interactions of a ligand when bound to a biological target, such as a protein or nucleic acid. nih.gov By simulating the behavior of the ligand-protein complex in a solvated environment that mimics physiological conditions, MD simulations can offer insights into the binding affinity and the mechanism of action of the ligand. usf.edu

In the context of flavonoids, MD simulations have been employed to investigate their interactions with various protein targets. dntb.gov.uabevanbrownlab.com Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD trajectory suggests that the system has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues or ligand atoms. High RMSF values indicate regions of high flexibility, which can be important for ligand binding and protein function.

Although no specific MD simulation studies on this compound were identified in the search results, this methodology is widely applicable to understand its potential interactions with various biological targets, such as kinases or other enzymes implicated in disease pathways.

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional chemical features of a set of active molecules that are responsible for their biological activity. nih.gov A pharmacophore model consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, along with their spatial relationships. nih.gov

This technique is particularly useful when the three-dimensional structure of the biological target is unknown. By aligning a set of known active compounds, a common feature pharmacophore can be generated. This model can then be used as a 3D query to screen large chemical databases to identify new compounds with similar features and potentially similar biological activity. nih.gov

Pharmacophore models have been successfully developed for various classes of flavonoids to identify novel inhibitors for different therapeutic targets, including those involved in cancer. semanticscholar.org For instance, a pharmacophore model for anticancer flavonoids might include features like aromatic rings that can engage in π-π stacking interactions, hydrogen bond acceptors (such as the carbonyl and methoxy oxygens), and hydrophobic groups. The specific arrangement and combination of these features would be crucial for high-affinity binding to the target protein. While a specific pharmacophore model derived from this compound was not found, its chemical structure possesses several key pharmacophoric features common to bioactive flavonoids.

Future Perspectives in Polymethoxylated Flavone Research

Further Elucidation of Specific Structure-Activity Relationships for Individual Flavone (B191248) Isomers including 6,7,3',4'-Tetramethoxyflavone

The biological activity of polymethoxylated flavones is intricately linked to their specific chemical structure, particularly the number and arrangement of methoxy (B1213986) groups on the flavone backbone. Understanding these structure-activity relationships (SAR) is crucial for identifying and synthesizing novel compounds with enhanced therapeutic efficacy. For tetramethoxyflavones, the placement of the four methoxy groups dictates the molecule's properties and biological effects.

Research indicates that the position of methoxylation significantly influences a flavone's antiproliferative and anti-inflammatory activities. For instance, an increase in the number of methoxyl groups on the A-ring has been shown to enhance antiproliferative activity, whereas an increase on the B-ring tends to reduce it iiarjournals.org. Specifically, hydroxyl groups at the C3' and C4' positions are known to promote anti-inflammatory effects, while a methoxy group at the C4' position can diminish this activity nih.gov. In the case of this compound, the methoxy groups are located on both the A-ring (positions 6 and 7) and the B-ring (positions 3' and 4'). This specific arrangement likely confers a unique profile of activity compared to its isomers, such as 5,7,3',4'-Tetramethoxyflavone, which has shown chondroprotective, anti-inflammatory, and anti-malarial activities caymanchem.comresearchgate.netmedchemexpress.com.

Table 1: Influence of Methoxy Group Positioning on Flavone Bioactivity

| Structural Feature | Observed Effect on Bioactivity | Reference |

|---|---|---|

| Increased methoxylation on A-ring | Enhances antiproliferative activity | iiarjournals.org |

| Increased methoxylation on B-ring | Reduces antiproliferative activity | iiarjournals.org |

| C3' and C4' hydroxyl groups | Promotes anti-inflammatory activity | nih.gov |

| C4' methoxy group | Attenuates anti-inflammatory activity | nih.gov |

| C7 methoxy group | Plays a vital role in neuroprotective activity | nih.gov |

Strategies for Improving Bioavailability of Polymethoxylated Flavones

A significant hurdle in the clinical application of PMFs, including this compound, is their low bioavailability. science.gov This is largely due to their lipophilic (fat-soluble) nature and poor aqueous solubility, which limits their absorption in the gastrointestinal tract. nih.gov Consequently, much research is dedicated to developing strategies to enhance their systemic availability and therapeutic effectiveness.

Several key approaches are being explored:

Chemical Modification: Altering the chemical structure of PMFs can improve their solubility and absorption. One method is the synthesis of acetylated PMFs (Ac-PMFs), which can enhance their biological effects. ualberta.ca Another strategy involves creating derivatives with improved physicochemical properties.

Lipid-Based Formulations: Since PMFs are highly lipophilic, incorporating them into lipid-rich delivery systems can improve their bioaccessibility. nih.gov The use of oil transporters can increase solubility and absorption. iiarjournals.org Emulsions and self-emulsifying drug delivery systems (SEDDS) are promising strategies that allow the drug to remain in a dissolved state, facilitating its transit and absorption in the gastrointestinal tract. iiarjournals.orgnih.gov

Encapsulation Technologies: Nanoencapsulation is a desirable approach that can improve safety and bioaccessibility. nih.gov By encapsulating PMFs in nanoformulations, their oral bioavailability can be significantly increased. For example, nanoemulsions have been shown to improve the bioavailability of PMFs by approximately 20%. caymanchem.com

These strategies aim to overcome the inherent challenges of low solubility and permeability that prevent many promising PMFs from reaching their full therapeutic potential in vivo. dp.tech

Table 2: Bioavailability Enhancement Strategies for PMFs

| Strategy | Mechanism of Action | Example/Outcome | Reference |

|---|---|---|---|

| Chemical Modification | Alters physicochemical properties to improve solubility. | 5-acetyl PMFs designed to deliver 5-hydroxy PMFs more effectively. | nih.gov |

| Lipid-Based Systems (Emulsions) | Increases solubility and absorption of lipophilic compounds. | Used to improve the oral delivery of bioactive PMF formulations. | iiarjournals.orgnih.gov |

| Nanoencapsulation (Nanoemulsions) | Protects the compound and enhances absorption at a nanoscale. | Improved oral bioavailability of PMFs by ~20%. | caymanchem.com |

| Solid Dispersions | Disperses the drug in a carrier to improve dissolution rate. | A common technology for amorphous formulations. | nih.gov |

Development of Advanced Delivery Systems for Flavone Compounds

Building on strategies to improve bioavailability, the development of advanced delivery systems is a key area of future research. These systems are designed not only to increase absorption but also to provide controlled release and targeted delivery of flavone compounds to specific sites in the body. bohrium.comresearchgate.net Nanotechnology, in particular, offers a versatile platform for creating sophisticated delivery vehicles. medchemexpress.commdpi.com

Promising advanced delivery systems include:

Polymeric Nanoparticles: These systems can encapsulate flavonoids, protecting them from degradation and allowing for sustained release over time. bohrium.commdpi.com They offer physiological durability and can be designed to target specific tissues. bohrium.com

Liposomes: These are vesicles composed of lipid bilayers that can enclose hydrophilic or lipophilic drugs. They are a well-established method for improving the delivery of various compounds. mdpi.com

Nanoemulsions: These oil-in-water or water-in-oil emulsions have droplet sizes on the nanoscale, which enhances their stability and ability to improve the solubility and permeability of poorly water-soluble compounds through the intestinal wall. medchemexpress.com

Targeted Nanocarriers: Nanoparticles can be engineered for site-specific delivery. bohrium.com For example, pH-responsive nanocarriers can be designed to release their payload in the acidic microenvironment of tumors. Furthermore, attaching specific ligands to the surface of nanoparticles can ensure they are taken up by cancer cells or other target cells. bohrium.com

These advanced systems hold the potential to significantly increase the therapeutic efficacy of flavones by ensuring higher concentrations of the active compound reach the desired target while minimizing systemic exposure. nih.gov

Deeper Exploration of Molecular Mechanisms and Signaling Pathways

Polymethoxylated flavones exert their diverse pharmacological effects by modulating a complex network of intracellular signaling pathways. iiarjournals.org Future research aims to achieve a more granular understanding of these interactions to identify precise molecular targets for compounds like this compound. Preclinical studies have already highlighted the influence of PMFs on several key pathways involved in inflammation, cancer, and neuroprotection. iiarjournals.orgnih.gov

Key signaling pathways modulated by PMFs include:

NF-κB Pathway: Nobiletin (B1679382), a well-studied PMF, has been shown to inhibit the NF-κB (Nuclear factor-κB) signaling pathway, which is a central regulator of inflammation and cell proliferation. iiarjournals.orgscience.gov

PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. Several flavones have been found to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway. nih.govscience.gov

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to various external signals. PMFs can modulate this pathway to exert anti-inflammatory and anti-cancer effects. nih.gov

p53 Pathway: As a critical tumor suppressor, the p53 protein can be activated by cellular stress to induce apoptosis. Some PMFs can upregulate p53 to promote cancer cell death. iiarjournals.org

β-catenin Signaling: The closely related isomer, 5,7,3',4'-Tetramethoxyflavone, has been specifically shown to exhibit chondroprotective activity by targeting and inhibiting the β-catenin signaling pathway. medchemexpress.com

A deeper exploration of how specific isomers like this compound interact with these and other pathways will be essential for developing targeted therapies for a range of diseases, including inflammatory conditions and various cancers. nih.gov

Table 3: Key Signaling Pathways Modulated by Polymethoxylated Flavones

| Signaling Pathway | General Role in Cell Function | Effect of PMF Modulation | Reference |

|---|---|---|---|

| NF-κB (Nuclear factor-κB) | Regulates inflammation, immunity, and cell survival. | Inhibition leads to anti-inflammatory and anti-proliferative effects. | iiarjournals.orgnih.govscience.gov |

| PI3K/Akt | Promotes cell survival, growth, and proliferation. | Inhibition can induce apoptosis in cancer cells. | nih.govscience.gov |

| MAPK (Mitogen-Activated Protein Kinase) | Regulates cell proliferation, differentiation, and apoptosis. | Modulation contributes to anti-inflammatory and anti-cancer activities. | nih.gov |

| p53 | Tumor suppression, cell cycle arrest, and apoptosis. | Upregulation can induce apoptosis in cancer cells. | iiarjournals.org |

| β-catenin | Involved in gene transcription and cell adhesion. | Inhibition by 5,7,3',4'-TMF shows chondroprotective effects. | medchemexpress.com |

Innovation in Sensitive and Environmentally Friendly Analytical Methodologies

Advancements in the research of PMFs are critically dependent on the analytical methods used for their extraction, identification, and quantification. The focus of innovation in this area is twofold: increasing the sensitivity and precision of these methods while also reducing their environmental impact.

Current and emerging analytical techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with detectors like a Diode Array Detector (DAD) is a robust and widely used method for quantifying known PMFs in various samples, including citrus peels.

Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly with advanced techniques like tandem MS (MS/MS) and Quadrupole Time-of-Flight (QTOF), allows for the sensitive screening and structural identification of a wide range of PMFs in complex extracts. UPLC-QTOF-MS/MS, for instance, has been used to detect and identify dozens of different PMFs in citrus species.

Supercritical Fluid Chromatography (SFC): SFC is a rapid analytical technique that can be used for the quantitative analysis of PMFs in samples like citrus essential oils. It offers a faster alternative to traditional LC methods. researchgate.net

Eco-Friendly ("Green") Analytical Chemistry: There is a growing trend toward developing analytical methods that minimize the use of hazardous organic solvents. For example, spectrofluorimetric methods that utilize water as a solvent are being developed for the analysis of flavonoids. The principles of green chemistry, such as reducing solvent consumption and waste, are being increasingly applied to the synthesis and analysis of flavone compounds.

These innovations will not only facilitate more detailed and accurate research into the properties and mechanisms of this compound but also ensure that this research is conducted in a more sustainable and environmentally responsible manner.

Q & A

Q. How is 6,7,3',4'-Tetramethoxyflavone structurally characterized in academic research?

Structural elucidation typically involves a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : Assign methoxy and hydroxyl proton signals in - and -NMR spectra to confirm substitution patterns .

- Mass Spectrometry (MS) : Verify molecular weight (average mass: 342.3 Da) and fragmentation patterns using high-resolution MS .

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangements of methoxy groups and aromatic rings, as demonstrated in related flavone syntheses .

Q. What are the standard protocols for synthesizing this compound?

Synthesis often follows flavone cyclization strategies:

- Starting Materials : Use 2,4,6-trihydroxyacetophenone derivatives and substituted benzoyl chlorides (e.g., 3,4-dimethoxybenzoyl chloride) .

- Reaction Conditions : Employ base-catalyzed Claisen-Schmidt condensation in tetrahydrofuran (THF) with triethylamine, followed by column chromatography for purification .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>98%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use P95 respirators, nitrile gloves, and safety goggles to minimize inhalation or dermal exposure .

- Engineering Controls : Work under fume hoods to prevent airborne dispersion, and avoid drainage contamination .

- Storage : Store at -20°C in airtight containers to ensure stability (>4 years) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory potency) may arise from:

- Structural Analogues : Misidentification of isomers (e.g., 4',5,6,7-tetramethoxyflavone vs. 5,6,7,3'-tetramethoxyflavone) due to similar chromatographic profiles .

- Purity Thresholds : Use LC-MS to confirm >98% purity, as impurities (e.g., residual solvents) may skew bioassay results .

- Experimental Models : Validate findings across multiple cell lines (e.g., RAW 264.7 macrophages) and in vivo models to ensure reproducibility .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Solvent Optimization : Replace THF with dimethylformamide (DMF) to enhance solubility of intermediates .

- Catalyst Screening : Test alternative bases (e.g., KCO) to improve cyclization efficiency .

- Temperature Control : Maintain reactions at 50–60°C to accelerate kinetics without decomposing heat-sensitive intermediates .

Q. How does the methoxy substitution pattern influence the compound’s mechanism of action in anti-inflammatory studies?

- Structure-Activity Relationship (SAR) : The 3',4'-dimethoxy groups on the B-ring enhance interaction with cyclooxygenase-2 (COX-2) active sites, while 6,7-methoxy groups on the A-ring modulate solubility and membrane permeability .

- Oxidative Stress Modulation : Methoxy groups scavenge reactive oxygen species (ROS), as shown in sinonasal epithelial models, with SOD3 inhibition linked to reduced inflammation .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

- Matrix Effects : Use isotope-labeled internal standards (e.g., -analogues) to correct for ionization suppression in LC-MS/MS .

- Extraction Efficiency : Optimize solid-phase extraction (SPE) protocols with C18 cartridges and methanol:water (70:30) eluents .

- Limit of Detection (LOD) : Achieve sub-nanogram sensitivity via fluorescence detection (Ex: 280 nm, Em: 450 nm) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.